4-Methyl-2-phenylpiperazine-1-sulfonamide 4-Methyl-2-phenylpiperazine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1094315-38-4
VCID: VC2551228
InChI: InChI=1S/C11H17N3O2S/c1-13-7-8-14(17(12,15)16)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,12,15,16)
SMILES: CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)N
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol

4-Methyl-2-phenylpiperazine-1-sulfonamide

CAS No.: 1094315-38-4

Cat. No.: VC2551228

Molecular Formula: C11H17N3O2S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-phenylpiperazine-1-sulfonamide - 1094315-38-4

Specification

CAS No. 1094315-38-4
Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
IUPAC Name 4-methyl-2-phenylpiperazine-1-sulfonamide
Standard InChI InChI=1S/C11H17N3O2S/c1-13-7-8-14(17(12,15)16)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,12,15,16)
Standard InChI Key WPMACSYNVGRFNI-UHFFFAOYSA-N
SMILES CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)N
Canonical SMILES CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)N

Introduction

Property4-Methyl-2-phenylpiperazine-1-sulfonamide (Estimated)4-Phenyl-piperazine-1-sulfonamide 1-Methyl-4-phenylpiperazine
Molecular Weight~267-270 g/mol (estimated)Not specified in source176.26 g/mol
ConformationLikely chair conformationChair conformationNot specified
SolubilityPotentially soluble in organic solvents like CH₂Cl₂, etherCrystallized from ether solutionNot specified
Physical AppearanceLikely white crystalline solidWhite solidNot specified
Hydrogen Bond DonorsLikely 2 (NH₂ of sulfonamide)Present in NH-O=S hydrogen bondsNot specified
Hydrogen Bond AcceptorsMultiple (N atoms and SO₂ group)Multiple, forming hydrogen-bond networkNot specified

The sulfonamide group likely contributes to the compound's ability to form hydrogen bonds, similar to what has been observed with 4-Phenyl-piperazine-1-sulfonamide, which forms intermolecular N–H·O=S hydrogen bonds creating an infinite network within its crystal structure .

StepReagentsConditionsExpected Outcome
14-Methyl-2-phenylpiperazine, Chlorosulfonyl isocyanate, Dimethyl malateCH₂Cl₂, 0°C to room temperatureFormation of N-chlorosulfonylcarbamate intermediate
2Intermediate from step 1, TriethylamineRoom temperature, <2hFormation of sulfonamide product
3PurificationChromatography on silica gel (CH₂Cl₂)Pure 4-Methyl-2-phenylpiperazine-1-sulfonamide

Another potential approach could draw from the synthesis methods described for 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine, which involves a two-step process using appropriate starting materials under controlled conditions . The synthesis of the piperazine core could be achieved first, followed by sulfonamide functionalization.

Crystal Structure and Molecular Packing

The related compound 4-Phenyl-piperazine-1-sulfonamide crystallizes in a monoclinic system (space group P21/c) with unit cell parameters: a = 24.1829(7), b = 9.5485(3), c = 9.7885(2)Å, β = 92.2337(16)°, Z = 8, V = 2258.55(11)ų . Its crystal structure consists of hydrophilic layers containing the sulfonamide function and hydrophobic layers comprising the phenyl-piperazine structure, stacking along the a direction .

A notable feature in the crystal packing of 4-Phenyl-piperazine-1-sulfonamide is the formation of weak intermolecular N–H·O=S hydrogen bonds, creating an infinite hydrogen-bond network along the b and c directions . This characteristic molecular packing arrangement might provide insights into how 4-Methyl-2-phenylpiperazine-1-sulfonamide could potentially organize in the solid state, although the additional methyl group and different substitution pattern would likely introduce some modifications to the packing arrangement.

Table 3: Crystal Structure Parameters of Related Compound

Parameter4-Phenyl-piperazine-1-sulfonamide
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 24.1829(7), b = 9.5485(3), c = 9.7885(2)Å
β Angle92.2337(16)°
Z Value8
Unit Cell Volume2258.55(11)ų
R-factorR1 = 0.0427 for 3206 reflections [I > 2σ(I)]
Crystal Packing FeatureLayers of polar regions (sulfonamide) linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions

Analytical Characterization

The characterization of 4-Methyl-2-phenylpiperazine-1-sulfonamide would typically involve various analytical techniques to confirm its structure and purity. Based on methodologies used for similar compounds, the following analytical approaches would be appropriate:

Table 4: Analytical Characterization Methods for 4-Methyl-2-phenylpiperazine-1-sulfonamide

Analytical MethodExpected InformationRelevance
X-ray CrystallographyDetailed molecular structure, bond lengths, bond angles, and crystal packingProvides definitive structural confirmation, as demonstrated for 4-Phenyl-piperazine-1-sulfonamide
Nuclear Magnetic Resonance (NMR)Chemical shifts of protons and carbons, confirming structural arrangementEssential for confirming substitution pattern on the piperazine ring
Mass SpectrometryMolecular weight and fragmentation patternConfirms molecular formula and provides structural insights
Elemental AnalysisPercentage composition of C, H, N, S, OVerifies purity and empirical formula
Infrared SpectroscopyCharacteristic absorption bands for functional groupsIdentifies sulfonamide (S=O stretching), NH₂, and other key functionalities
Melting Point DeterminationPhysical property for purity assessmentPure compounds show sharp melting points; 4-Phenyl-piperazine-1-sulfonamide was crystallized from ether

For single crystal X-ray analysis, crystals of the compound could potentially be obtained through slow evaporation of a concentrated solution in an appropriate solvent, similar to the method used for 4-Phenyl-piperazine-1-sulfonamide, which yielded suitable crystals through slow evaporation of a concentrated ether solution at room temperature .

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